4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one
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Description
This compound is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities . It contains a piperazine ring, which is often found in pharmacologically active compounds, and a fluorophenyl group, which can enhance the bioactivity of the compound .
Molecular Structure Analysis
The molecular structure of this compound includes a chromen-2-one core, a piperazine ring, and a fluorophenyl group. The presence of these groups can significantly influence the compound’s reactivity and biological activity .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the cannabinoid receptor type 1 (CB1) . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, pain-sensation, mood, and memory.
Mode of Action
This compound acts as an inverse agonist at the CB1 receptor . It binds to the CB1 receptor more selectively than the cannabinoid receptor type 2 . This binding antagonizes the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding .
Biochemical Pathways
The compound’s action on the CB1 receptor affects the endocannabinoid signaling pathway . By acting as an inverse agonist, it reduces the activity of this pathway, leading to downstream effects such as reduced appetite and altered pain sensation.
Result of Action
The molecular and cellular effects of this compound’s action include increased cell surface localization of CB1 upon treatment . This could potentially lead to enhanced sensitivity to endogenous cannabinoids. In terms of physiological effects, inverse agonists of the CB1 receptor have been demonstrated to be potential anti-obesity drug candidates .
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-26-18-6-7-19-15(12-21(25)27-20(19)13-18)14-23-8-10-24(11-9-23)17-4-2-16(22)3-5-17/h2-7,12-13H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODWMTANQSDDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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